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For Researchers, Scientists, and Drug Development Professionals

Abstract
Adenosine 5'-(β,γ-methylene)triphosphate (App-MP), a non-hydrolyzable analog of adenosine

triphosphate (ATP), serves as a critical tool in biochemical and pharmacological research. By

replacing the labile oxygen atom between the β and γ phosphates with a methylene group,

App-MP exhibits resistance to enzymatic cleavage by nucleotidases, making it a stable probe

for studying ATP-dependent processes. This technical guide provides a comprehensive

overview of the chemical structure, biological activities, and experimental methodologies

associated with App-MP. It is designed to equip researchers with the foundational knowledge

required to effectively utilize this compound in their investigations of cellular signaling

pathways, particularly those involving adenylate cyclase and purinergic receptors.

Chemical Structure and Properties
App-MP, also known as β,γ-Methyleneadenosine 5'-triphosphate or App(CH2)p, is a synthetic

nucleotide analog that structurally mimics ATP. The key modification is the substitution of the β-

γ bridging oxygen atom with a methylene (-CH2-) group. This change renders the terminal

phosphate bond resistant to hydrolysis by enzymes that typically cleave ATP.

Chemical Formula: C₁₁H₁₈N₅O₁₂P₃
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IUPAC Name: [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-

yl]methoxyphosphonic acid;diphosphoric acid

SMILES String: C1=NC(=C2C(=N1)N(C=N2)[C@H]3--INVALID-LINK--COP(=O)(O)CP(=O)

(O)OP(=O)(O)O)O">C@@HO)N

The core structure consists of an adenine base, a ribose sugar, and a triphosphate chain. The

presence of the methylene bridge is the defining feature that confers its stability and utility as a

research tool.

Biological Activity: A Dual-Role Modulator
App-MP exhibits two primary biological activities: the inhibition of adenylate cyclase and the

non-selective agonism of P2 purinoceptors.

Inhibition of Adenylate Cyclase
Adenylate cyclases are a family of enzymes that catalyze the conversion of ATP to cyclic AMP

(cAMP), a crucial second messenger in numerous signaling pathways. App-MP acts as a

competitive inhibitor of most adenylate cyclase isoforms.[1] Its non-hydrolyzable nature allows

it to bind to the active site of the enzyme without being converted to cAMP, thereby blocking the

catalytic activity. The potency of this inhibition can vary between different isoforms of adenylate

cyclase.[1][2]

Agonism of P2 Purinoceptors
P2 receptors are a class of purinergic receptors that are activated by extracellular nucleotides

like ATP and ADP.[3] They are broadly categorized into P2X (ligand-gated ion channels) and

P2Y (G protein-coupled receptors) subtypes.[4][5] App-MP acts as a non-selective agonist at

many P2Y receptor subtypes and can activate and subsequently desensitize P2X1 receptors.

[4][6] Its interaction with P2Y receptors can initiate various downstream signaling cascades,

depending on the specific receptor subtype and the G protein to which it couples.[7][8]

Quantitative Data
The following table summarizes the inhibitory and binding constants of App-MP and related

compounds for various adenylate cyclase isoforms and P2 receptor subtypes. These values
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are essential for designing experiments and interpreting results.
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Target Ligand Parameter Value Reference

Adenylate

Cyclase Isoform

1 (AC1)

MANT-ITP Kᵢ 2.8 nM [1]

Adenylate

Cyclase Isoform

2 (AC2)

MANT-ITP Kᵢ 14 nM [1]

Adenylate

Cyclase Isoform

5 (AC5)

MANT-ITP Kᵢ 1.2 nM [1]

Adenylate

Cyclase Isoform

1 (AC1)

MANT-ATP Kᵢ 46 nM [1]

Adenylate

Cyclase Isoform

2 (AC2)

MANT-ATP Kᵢ 460 nM [1]

Adenylate

Cyclase Isoform

5 (AC5)

MANT-ATP Kᵢ 32 nM [1]

Adenylate

Cyclase Isoform

1 (AC1)

TNP-ATP Kᵢ 1.7 µM [1]

Adenylate

Cyclase Isoform

2 (AC2)

TNP-ATP Kᵢ 2.4 µM [1]

Adenylate

Cyclase Isoform

5 (AC5)

TNP-ATP Kᵢ 1.6 µM [1]

P2X1 Receptor
α,β-methylene

ATP
-

Activates &

Desensitizes
[4]
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P2X2 Receptor
α,β-methylene

ATP
- Inactive [4]

P2Y₁ Receptor ADP EC₅₀ - [8]

P2Y₁₂ Receptor ADP EC₅₀ - [8]

Experimental Protocols
Adenylate Cyclase Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of App-MP on adenylate

cyclase activity.

Objective: To measure the IC₅₀ value of App-MP for a specific adenylate cyclase isoform.

Materials:

Membrane preparations from cells expressing the adenylate cyclase isoform of interest.

App-MP stock solution.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA).

ATP solution (containing a tracer amount of [α-³²P]ATP).

Forskolin (or another appropriate activator for the specific AC isoform).

Stop solution (e.g., 1% SDS, 40 mM ATP, 1.4 mM cAMP).

Dowex and alumina columns for separating [³²P]cAMP.

Scintillation counter.

Procedure:

Prepare serial dilutions of App-MP in the assay buffer.
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In a reaction tube, add the membrane preparation, the App-MP dilution (or vehicle control),

and the assay buffer.

Pre-incubate the mixture for 10 minutes at 30°C.

Initiate the reaction by adding the ATP solution containing [α-³²P]ATP and the activator (e.g.,

forskolin).

Incubate the reaction for a defined period (e.g., 15 minutes) at 30°C.

Terminate the reaction by adding the stop solution and boiling for 3 minutes.

Separate the [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina

column chromatography.

Quantify the amount of [³²P]cAMP produced using a scintillation counter.

Calculate the percentage of inhibition for each App-MP concentration relative to the vehicle

control.

Plot the percentage of inhibition against the logarithm of the App-MP concentration and fit

the data to a dose-response curve to determine the IC₅₀ value.

P2Y Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of

App-MP for a specific P2Y receptor subtype.

Objective: To determine the Kᵢ value of App-MP for a specific P2Y receptor.

Materials:

Membrane preparations from cells expressing the P2Y receptor of interest.

A suitable radioligand for the target P2Y receptor (e.g., [³H]ADP for P2Y₁).

App-MP stock solution.

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
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Wash buffer (ice-cold binding buffer).

Glass fiber filters.

Scintillation fluid and counter.

Procedure:

Prepare serial dilutions of App-MP in the binding buffer.

In a reaction tube, add the membrane preparation, the radioligand at a concentration near its

K₋d, and the App-MP dilution (or vehicle control).

For non-specific binding determination, prepare tubes with an excess of a known non-

labeled agonist/antagonist.

Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60

minutes).

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and quantify the bound

radioactivity using a scintillation counter.

Calculate the specific binding at each App-MP concentration by subtracting the non-specific

binding from the total binding.

Plot the specific binding against the logarithm of the App-MP concentration and analyze the

data using non-linear regression to determine the IC₅₀ value.

Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

Signaling Pathway Visualization
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App-MP, as a non-selective P2Y receptor agonist, can trigger various downstream signaling

cascades. The following diagrams, generated using the DOT language, illustrate a

representative experimental workflow and a common signaling pathway initiated by P2Y₁

receptor activation.
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Experimental workflow for a receptor binding assay.
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App-MP activation of the P2Y₁ receptor signaling pathway.
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Conclusion
App-MP is an invaluable tool for researchers studying ATP-dependent enzymes and purinergic

signaling. Its resistance to hydrolysis provides a stable means to investigate the binding and

activation of its molecular targets. This guide has provided a detailed overview of its chemical

structure, a summary of its dual biological activities, quantitative data on its interactions,

detailed experimental protocols for its characterization, and a visual representation of a key

signaling pathway it modulates. By leveraging this information, researchers can design more

robust experiments and gain deeper insights into the complex roles of ATP and its analogs in

cellular physiology and pathophysiology.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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